In-Depth Technical Guide: 5,7-Dimethoxyindan-1-one (CAS Number 880-87-5)
In-Depth Technical Guide: 5,7-Dimethoxyindan-1-one (CAS Number 880-87-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dimethoxyindan-1-one is a substituted indanone, a class of organic compounds characterized by a bicyclic structure composed of a benzene ring fused to a cyclopentanone ring. The indanone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities.[1][2] This technical guide provides a comprehensive overview of 5,7-Dimethoxyindan-1-one, including its chemical and physical properties, synthesis, and potential applications, with a focus on data relevant to researchers in the life sciences.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 5,7-Dimethoxyindan-1-one is presented in the table below. It is important to note that experimental data for this specific isomer is limited in publicly available literature, and some data may be extrapolated from its close isomer, 5,6-dimethoxy-1-indanone.
| Property | Value | Reference |
| CAS Number | 880-87-5 | |
| Molecular Formula | C₁₁H₁₂O₃ | |
| Molecular Weight | 192.21 g/mol | |
| Appearance | Solid | |
| Melting Point | 118-120 °C (for isomer 5,6-dimethoxy-1-indanone) | [3] |
| Boiling Point | 139 °C / 2 mmHg (for isomer 5,6-dimethoxy-1-indanone) | [3] |
| Solubility | Soluble in Chloroform, Ethyl Acetate (for isomer 5,6-dimethoxy-1-indanone) | [3] |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the indanone ring, and the protons of the two methoxy groups.
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¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons, the aliphatic carbons of the ring, and the methoxy carbons.
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Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected in the region of 1680-1700 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (192.21 g/mol ).
Synthesis of 5,7-Dimethoxyindan-1-one
The synthesis of substituted indanones can be achieved through various synthetic routes.[2][4] A common and effective method is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.
Experimental Protocol: Synthesis via Intramolecular Friedel-Crafts Acylation
This protocol describes a general procedure for the synthesis of substituted indanones, which can be adapted for 5,7-Dimethoxyindan-1-one starting from 3-(3,5-dimethoxyphenyl)propanoic acid.
Step 1: Preparation of 3-(3,5-dimethoxyphenyl)propanoic acid
This precursor can be synthesized from 3,5-dimethoxybenzaldehyde through a series of reactions, including a Wittig or Horner-Wadsworth-Emmons reaction to introduce the two-carbon chain, followed by reduction of the double bond and hydrolysis of the resulting ester.
Step 2: Intramolecular Friedel-Crafts Acylation
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Acid Chloride Formation: 3-(3,5-dimethoxyphenyl)propanoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or benzene, to form the corresponding acid chloride. The reaction is usually carried out at room temperature or with gentle heating.
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Cyclization: The crude acid chloride is then subjected to intramolecular Friedel-Crafts acylation. A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), is added to the reaction mixture, usually at a low temperature (e.g., 0 °C) to control the reaction rate. The mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
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Work-up and Purification: The reaction is quenched by carefully adding it to ice-water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure 5,7-Dimethoxyindan-1-one.
Biological Activity and Potential Applications
While direct biological studies on 5,7-Dimethoxyindan-1-one are scarce, the indanone core is a key pharmacophore in numerous biologically active compounds. The primary interest in this particular isomer lies in its role as a key intermediate in the synthesis of pharmaceuticals and research chemicals.
Intermediate in Drug Synthesis
5,7-Dimethoxyindan-1-one serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, substituted indanones are precursors to compounds investigated for their antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties .[1][2][4]
Precursor to Biologically Active Molecules
The chemical structure of 5,7-Dimethoxyindan-1-one allows for further functionalization at various positions, leading to a diverse library of derivatives. These derivatives can be screened for a wide range of biological activities. For example, the related compound 5,6-dimethoxy-1-indanone is a known impurity and intermediate in the synthesis of Donepezil , a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[3]
Future Research Directions
The full potential of 5,7-Dimethoxyindan-1-one as a scaffold in drug discovery remains to be explored. Future research should focus on:
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Detailed Biological Evaluation: In-depth in vitro and in vivo studies are needed to elucidate the specific biological activities of 5,7-Dimethoxyindan-1-one itself.
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Mechanism of Action Studies: For any identified biological activity, further research into the underlying mechanism of action and potential signaling pathways involved is crucial.
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Synthesis of Novel Derivatives: The synthesis and screening of a focused library of derivatives could lead to the discovery of novel therapeutic agents.
Conclusion
5,7-Dimethoxyindan-1-one is a valuable chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. While direct biological data on this specific isomer is limited, its structural relationship to a class of compounds with diverse and potent biological activities makes it a promising starting point for the development of new therapeutic agents. This guide provides a foundational understanding for researchers and encourages further investigation into the properties and applications of this intriguing molecule.
